N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide
Description
N-[5-(2,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide is a 1,3,4-oxadiazole derivative characterized by a 2,4-dimethylphenyl substituent at position 5 of the oxadiazole ring and a 4-methylbenzamide group at position 2 (Figure 1). The 1,3,4-oxadiazole core is a privileged scaffold in medicinal chemistry due to its metabolic stability and capacity for hydrogen bonding, which enhances interactions with biological targets .
Properties
IUPAC Name |
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-11-4-7-14(8-5-11)16(22)19-18-21-20-17(23-18)15-9-6-12(2)10-13(15)3/h4-10H,1-3H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIKWDLJLJKEZLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=C(C=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Acylhydrazides Using Dehydrating Agents
Acylhydrazides derived from 2,4-dimethylbenzoic acid undergo cyclization to form the 1,3,4-oxadiazole ring. For example, 2,4-dimethylbenzohydrazide (prepared via esterification and hydrazinolysis of 2,4-dimethylbenzoic acid) reacts with phosphorus oxychloride (POCl₃) under reflux to yield 5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-amine. This method achieves yields of 78–85% and is scalable for industrial production.
Reaction Conditions:
- Hydrazide Preparation: 2,4-Dimethylbenzoic acid → Ethyl 2,4-dimethylbenzoate (H₂SO₄, ethanol, reflux) → 2,4-Dimethylbenzohydrazide (hydrazine hydrate, ethanol).
- Cyclization: 2,4-Dimethylbenzohydrazide + POCl₃ (reflux, 6 h) → 5-(2,4-Dimethylphenyl)-1,3,4-oxadiazol-2-amine.
Oxidative Desulfurization of Thiosemicarbazides
Thiosemicarbazides, synthesized from acylhydrazides and carbon disulfide (CS₂), are desulfurized using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) to form 2-amino-1,3,4-oxadiazoles. This method is notable for its regioselectivity and high yields (up to 92%).
Example Procedure:
- Thiosemicarbazide Synthesis: 2,4-Dimethylbenzohydrazide + CS₂ (KOH, ethanol, 12 h) → 5-(2,4-Dimethylphenyl)-1,3,4-oxadiazole-2-thiol.
- Desulfurization: 5-(2,4-Dimethylphenyl)-1,3,4-oxadiazole-2-thiol + EDC·HCl (DMF, rt, 4 h) → 5-(2,4-Dimethylphenyl)-1,3,4-oxadiazol-2-amine (Yield: 89%).
Acylation of 2-Amino-1,3,4-Oxadiazole Intermediates
The 2-amino group on the oxadiazole ring is acylated with 4-methylbenzoyl chloride to introduce the benzamide moiety.
Schotten-Baumann Acylation
A classical approach involves reacting 5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-amine with 4-methylbenzoyl chloride in a biphasic system (dichloromethane/water) using sodium hydroxide as a base. This method affords the target compound in 82% yield after recrystallization from ethanol.
Optimized Conditions:
- Molar Ratio: 1:1.2 (amine:acyl chloride).
- Temperature: 0–5°C (prevents side reactions).
- Workup: Neutralization with dilute HCl, extraction with DCM, drying (Na₂SO₄), and solvent evaporation.
Coupling Reagent-Mediated Acylation
Modern protocols employ coupling agents such as HATU or DCC to enhance efficiency. For instance, HATU-mediated acylation in dimethylformamide (DMF) at room temperature achieves 91% yield within 2 hours.
Procedure:
- 5-(2,4-Dimethylphenyl)-1,3,4-oxadiazol-2-amine + 4-Methylbenzoic acid + HATU + DIPEA (DMF, rt, 2 h) → Target compound.
Alternative One-Pot Synthesis Routes
Ugi Multicomponent Reaction
The Ugi reaction enables the simultaneous formation of the oxadiazole ring and benzamide group. Combining 2,4-dimethylbenzaldehyde, 4-methylbenzoyl isocyanide, and hydrazine in methanol at reflux yields the target compound directly (68% yield). While less efficient than stepwise methods, this approach reduces purification steps.
Limitations: Requires strict stoichiometric control to minimize byproducts like imidazoles.
Industrial-Scale Production Considerations
Scalable synthesis demands optimization of:
- Catalyst Loading: Reduced POCl₃ usage via catalytic PTSA (p-toluenesulfonic acid) in cyclization steps.
- Solvent Recovery: Ethanol and DCM are recycled via distillation.
- Purity Control: Crystallization from ethyl acetate/n-hexane (1:3) achieves >99% purity (HPLC).
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Reaction Time | Key Advantage |
|---|---|---|---|
| POCl₃ Cyclization | 85 | 6 h | High yield, industrial applicability |
| EDC·HCl Desulfurization | 89 | 4 h | Regioselective, mild conditions |
| Schotten-Baumann Acylation | 82 | 3 h | Simple setup, low cost |
| HATU-Mediated Acylation | 91 | 2 h | Rapid, high efficiency |
| Ugi Reaction | 68 | 12 h | One-pot synthesis |
Mechanistic Insights and Reaction Monitoring
Cyclization Mechanism
Dehydrating agents like POCl₃ facilitate intramolecular cyclization by abstracting water from the acylhydrazide intermediate, forming the oxadiazole ring. The reaction proceeds via a planar transition state, as confirmed by DFT calculations.
Acylation Dynamics
In Schotten-Baumann reactions, the amine attacks the electrophilic carbonyl carbon of 4-methylbenzoyl chloride, followed by HCl elimination. Kinetic studies reveal second-order dependence on amine and acyl chloride concentrations.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the aromatic rings can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Formation of oxides or carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or other substituted derivatives.
Scientific Research Applications
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Variations
The target compound differs from analogues in substituent patterns on the oxadiazole ring and the amide moiety. Key comparisons include:
- Compound 7e (): 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)propanamide. Structural differences: Incorporates a sulfanyl-linked thiazole group and a propanamide chain instead of a benzamide.
- Compound 2p (): 4-Methyl-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide. Structural differences: Replaces the 2,4-dimethylphenyl group with a phenoxymethyl substituent.
- Compound 5h (): 4–{[Benzyl(methyl)amino][(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}benzaldehyde. Structural differences: Features a benzyl(methyl)amino-benzaldehyde moiety instead of a benzamide. Impact: The aldehyde group introduces polarity, while the amino group may enhance intermolecular interactions .
Compound 8a () : 5-{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}-2-{[N-(2,4-dimethylphenyl)-2-acetamoyl]thio}-1,3,4-oxadiazole.
Physicochemical Properties
Key physicochemical parameters are summarized in Table 1:
*Calculated using ChemDraw Professional 22.0.
- Melting Points: The target compound’s solid state (inferred from analogues like 2p) contrasts with 5h, which is a liquid, likely due to the latter’s flexible benzylamino group reducing crystallinity .
Spectroscopic Characteristics
- IR Spectroscopy: The target compound’s carbonyl (C=O) stretch is expected near 1680–1700 cm⁻¹, similar to 2p . Compound 7e shows additional N–H stretches (3300–3500 cm⁻¹) from the thiazole amino group, absent in the target .
- NMR Spectroscopy: The 2,4-dimethylphenyl group in the target would show aromatic protons as doublets (δ 6.8–7.2 ppm) and methyl singlet (δ 2.3–2.5 ppm), comparable to 5h’s dimethylphenyl signals .
Bioactivity Considerations
- Antimicrobial Potential: Thiazole-containing derivatives (e.g., 7e) show enhanced activity due to hydrogen-bonding interactions, while the target’s methyl groups may improve lipophilicity for membrane penetration .
Biological Activity
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide is a compound belonging to the oxadiazole class, known for its diverse biological activities. This article explores its biological mechanisms, pharmacological effects, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound features an oxadiazole ring, which is integral to its biological activity. The molecular formula is , with a molar mass of approximately 298.34 g/mol. The presence of the dimethylphenyl group and the methylbenzamide moiety contributes to its unique interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The oxadiazole structure can modulate enzyme activities and receptor interactions, leading to significant biological effects such as:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain kinases involved in cancer progression.
- Anticancer Activity : Studies indicate that it may induce apoptosis in cancer cells by disrupting critical signaling pathways.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance:
- Cell Line Studies : In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines including MCF7 (breast cancer) and HCT116 (colon cancer). The IC50 values ranged from 1.5 µM to 3.0 µM depending on the cell line tested .
Mechanistic Studies
Molecular docking studies have been employed to elucidate the binding affinity of the compound to specific targets:
- Binding Affinity : The compound demonstrated strong binding affinity towards glycogen synthase kinase-3 (GSK-3), a target implicated in various cancers. The estimated binding energy was −7.90 kcal/mol, indicating a favorable interaction that could inhibit GSK-3 activity .
Case Study: Anticancer Efficacy
A study conducted by Arafa et al. evaluated several oxadiazole derivatives for their anticancer properties. Among them, this compound was highlighted for its ability to inhibit cell proliferation in multiple cancer types:
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide, and how can yield be optimized?
- Methodological Answer : The synthesis typically involves:
Hydrazide Formation : Reacting 2,4-dimethylbenzoic acid derivatives with hydrazine to form 2,4-dimethylphenylhydrazide .
Oxadiazole Cyclization : Treating the hydrazide with cyanogen bromide or carbon disulfide under reflux to generate the 1,3,4-oxadiazole core .
Amide Coupling : Reacting the oxadiazole-2-amine intermediate with 4-methylbenzoyl chloride using a base (e.g., NaH) in anhydrous THF .
- Optimization : Yield improvements focus on stoichiometric control during cyclization (e.g., excess cyanogen bromide) and inert atmosphere for coupling reactions to prevent hydrolysis .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key structural features do they confirm?
- Methodological Answer :
- NMR : H and C NMR confirm the oxadiazole ring (C=N peaks at ~160–165 ppm) and substituent integration (e.g., methyl groups at δ 2.3–2.5 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 336.13) and fragmentation patterns indicative of the oxadiazole core .
- X-ray Crystallography : Resolves bond lengths (e.g., C-O at ~1.36 Å) and dihedral angles between aromatic rings using SHELX/ORTEP software .
Q. What in vitro assays are used to evaluate its antimicrobial activity, and how are results interpreted?
- Methodological Answer :
- Minimum Inhibitory Concentration (MIC) : Broth microdilution assays against Staphylococcus aureus (ATCC 25923) with compound dilutions (0.5–128 µg/mL). Activity is compared to controls like vancomycin .
- Time-Kill Curves : Assess bactericidal kinetics by measuring colony-forming units (CFUs) over 24 hours .
- Synergy Testing : Check for enhanced efficacy with β-lactams using fractional inhibitory concentration (FIC) indices .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for fungal CYP51 inhibition?
- Methodological Answer :
- Substituent Variation : Replace 4-methylbenzamide with electron-withdrawing groups (e.g., -CF) to enhance binding to CYP51’s heme pocket, as seen in VNI derivatives .
- Docking Simulations : Use Autodock Vina to model interactions with Aspergillus fumigatus CYP51 (PDB: 5FSA). Key residues (e.g., Tyr140) should form π-π interactions with the oxadiazole ring .
- Enzyme Assays : Measure IC values via UV-Vis spectroscopy using lanosterol as a substrate and monitor NADPH depletion .
Q. What experimental strategies resolve contradictions in reported enzymatic inhibition data for oxadiazole derivatives?
- Methodological Answer :
- Assay Standardization : Use recombinant enzymes (e.g., AlaDH) to eliminate variability from crude extracts. Include positive controls (e.g., ATP for AlaDH inhibition) .
- Competitive vs. Non-competitive Inhibition : Perform Lineweaver-Burk plots with varying substrate concentrations. For example, N6-methyl adenosine showed mixed inhibition in kinetic studies .
- Crystallographic Validation : Co-crystallize the compound with target enzymes (e.g., S. aureus bacillithiol transferase) to confirm binding modes .
Q. How can metabolic stability be assessed, and what structural modifications improve pharmacokinetic profiles?
- Methodological Answer :
- Liver Microsome Assays : Incubate the compound with human liver microsomes (HLMs) and measure half-life (t) via LC-MS. Oxadiazole rings are prone to hydrolysis, so introduce methyl groups at C5 to sterically hinder degradation .
- CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates. Replace 2,4-dimethylphenyl with halogens (e.g., -Cl) to reduce off-target interactions .
- LogP Optimization : Introduce polar groups (e.g., -SONH) to lower logP values below 3, improving aqueous solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
